3-bromo-N-methoxy-N-methyl-propionamide
Overview
Description
3-bromo-N-methoxy-N-methyl-propionamide is an organic compound with the molecular formula C5H10BrNO2. It is a brominated amide, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the propionamide backbone .
Scientific Research Applications
3-bromo-N-methoxy-N-methyl-propionamide is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of brominated amides on biological systems.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
The synthesis of 3-bromo-N-methoxy-N-methyl-propionamide typically involves the bromination of N-methoxy-N-methyl-propionamide. This can be achieved through the reaction of N-methoxy-N-methyl-propionamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-bromo-N-methoxy-N-methyl-propionamide undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 3-bromo-N-methoxy-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
3-bromo-N-methoxy-N-methyl-propionamide can be compared with other brominated amides, such as:
3-bromo-N-methylbenzamide: Similar in structure but with a benzamide backbone instead of a propionamide backbone.
3-bromo-N,N-dimethylbenzamide: Contains two methyl groups attached to the nitrogen atom, differing in its substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-N-methoxy-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAOGJIJRRDYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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